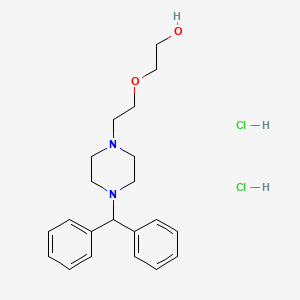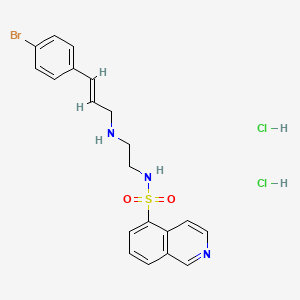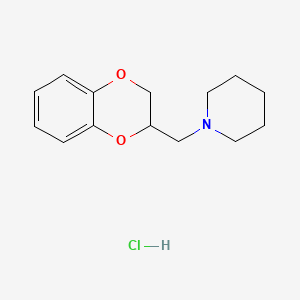
5-Nonyloxytryptamine oxalate
Vue d'ensemble
Description
5-Nonyloxytryptamine oxalate is a potent and selective 5-HT1B agonist . It has a Ki value of 1 nM and selectivity over 5-HT1A greater than 300-fold . It is also a polysialic acid (PSA) mimetic with neuroprotective activity in vitro .
Molecular Structure Analysis
The molecular formula of 5-Nonyloxytryptamine oxalate is C21H32N2O5 . Its molecular weight is 392.49 g/mol .Physical And Chemical Properties Analysis
5-Nonyloxytryptamine oxalate is a solid substance . It is soluble in DMSO to 100 mM .Applications De Recherche Scientifique
Neuroscience Research
5-Nonyloxytryptamine oxalate: is a potent agonist of the serotonin (5-HT) receptor 5-HT1Dβ . It has been utilized in neuroscience research to study the role of serotonin receptors in brain function. This compound can help in understanding the mechanisms of mood regulation and could be pivotal in developing treatments for depression and anxiety.
Immunology & Inflammation
This compound has shown potential in immunological research due to its ability to bind to various serotonin receptors, which are known to play a role in the immune system . It could be used to explore the effects of serotonin on immune responses and inflammation.
Infectious Disease
In the context of infectious diseases, 5-Nonyloxytryptamine oxalate has been noted to inhibit reovirus-mediated cell death . This suggests a possible application in antiviral research, particularly in understanding how viral infections can be controlled or mitigated.
Drug Development
As a serotonin receptor agonist, 5-Nonyloxytryptamine oxalate has implications in drug development, especially in the design of new pharmacological agents targeting the serotonin system for various therapeutic applications .
Nervous System Repair
Research has indicated that 5-Nonyloxytryptamine oxalate can facilitate nervous system repair. It acts as a polysialic acid (PSA) mimetic, which is crucial for brain circuitry formation, synaptic plasticity, learning, and memory . This compound could be significant in developing treatments for neurological injuries and diseases.
Neuroprotection
The neuroprotective activity of 5-Nonyloxytryptamine oxalate has been demonstrated in vitro. It could serve as a valuable tool in studying neurodegenerative diseases and in the search for compounds that can protect neurons from damage .
Serotonin Receptor Research
With its high affinity for the 5-HT1Dβ receptor and selectivity over other serotonin receptors, 5-Nonyloxytryptamine oxalate is an excellent candidate for detailed serotonin receptor research. It can help in elucidating the complex roles of different serotonin receptors in the body .
Pharmacokinetics and Dynamics
Lastly, the study of 5-Nonyloxytryptamine oxalate can contribute to the field of pharmacokinetics and dynamics by providing insights into the absorption, distribution, metabolism, and excretion (ADME) of serotonin agonists. This can inform the development of drugs with better efficacy and reduced side effects .
Propriétés
IUPAC Name |
2-(5-nonoxy-1H-indol-3-yl)ethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O.C2H2O4/c1-2-3-4-5-6-7-8-13-22-17-9-10-19-18(14-17)16(11-12-20)15-21-19;3-1(4)2(5)6/h9-10,14-15,21H,2-8,11-13,20H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORSCLBFSAAOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC2=C(C=C1)NC=C2CCN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042585 | |
| Record name | 5-Nonyloxytryptamine oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nonyloxytryptamine oxalate | |
CAS RN |
157798-13-5 | |
| Record name | 1H-Indole-3-ethanamine, 5-(nonyloxy)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157798-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nonyloxytryptamine oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(6S)-1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1663605.png)





![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)
